molecular formula C9H10F3N3 B2814007 4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2011013-79-7

4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2814007
CAS No.: 2011013-79-7
M. Wt: 217.195
InChI Key: HJJQAXBXBIUOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group at the 4-position and a trifluoromethyl group at the 6-position

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, with the use of bases such as potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods: Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Strong nucleophiles like alkoxides or amines can be used in polar aprotic solvents.

Major Products:

    Oxidation: N-oxide derivatives of the pyrrolidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential scaffold for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine metabolism.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine depends on its specific application:

    Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.

    Receptor Modulation: It can interact with specific receptors, altering their conformation and affecting downstream signaling pathways.

Comparison with Similar Compounds

  • 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
  • 4-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyrimidine
  • 4-(Pyrrolidin-1-yl)-6-(difluoromethyl)pyrimidine

Uniqueness:

  • The position of the trifluoromethyl group at the 6-position in 4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine imparts unique electronic properties that can influence its reactivity and interaction with biological targets.
  • Compared to similar compounds, the specific substitution pattern can result in different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications.

Properties

IUPAC Name

4-pyrrolidin-1-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)7-5-8(14-6-13-7)15-3-1-2-4-15/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJQAXBXBIUOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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